![molecular formula C8H5FN2O3 B1444454 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one CAS No. 1082990-05-3](/img/structure/B1444454.png)
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one
Overview
Description
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is an organic compound . It is also known as 5-Fluoro-7-nitro-2-oxyindole . The molecular formula of this compound is C8H5FN2O3 and it has a molecular weight of 196.14 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one consists of an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . The compound has a fluorine atom at the 5th position and a nitro group at the 7th position of the indole ring .Scientific Research Applications
Antiviral Activity
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one derivatives have been investigated for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents .
Anti-HIV Properties
Indole derivatives, including those with the 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one structure, have been studied for their anti-HIV properties. Molecular docking studies suggest that these compounds could be effective in the fight against HIV-1 .
Anticancer Applications
The indole nucleus, which is present in 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one, is a common feature in many synthetic drug molecules. These compounds have been found to bind with high affinity to multiple receptors, which is beneficial in developing new derivatives for cancer treatment .
Antimicrobial Effects
Indole derivatives are known for their antimicrobial activity. The addition of the indole nucleus to medicinal compounds enhances their pharmacophore, making it an important heterocyclic compound with broad-spectrum biological activities, including antimicrobial effects .
Antidiabetic Potential
Research has indicated that indole derivatives can have antidiabetic properties. This is significant as it opens up possibilities for new therapeutic approaches in the treatment of diabetes .
Antimalarial Activity
The indole scaffold is also explored for its antimalarial activity. Derivatives of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one could potentially be used in the development of new antimalarial drugs .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have a wide range of clinical and biological applications . Therefore, the future directions for 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one could involve further exploration of its biological activities and potential therapeutic applications.
properties
IUPAC Name |
5-fluoro-7-nitro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTABSUQFXHSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)[N+](=O)[O-])NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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